(4S,9S,10S)-9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-triene-2,8-dione
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Overview
Description
(4S,9S,10S)-9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-triene-2,8-dione is a complex organic compound belonging to the class of macrolides and analogues. These compounds are characterized by a large lactone ring, which is a cyclic ester with at least twelve members .
Preparation Methods
The synthesis of (4S,9S,10S)-9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[124The reaction conditions typically require the use of specific catalysts and reagents to ensure the correct stereochemistry and functional group placement . Industrial production methods may involve optimizing these synthetic routes to increase yield and reduce costs.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride.
Substitution: The replacement of one functional group with another, which can be facilitated by reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents that can dissolve the reactants and products. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(4S,9S,10S)-9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-triene-2,8-dione has several scientific research applications:
Chemistry: Used as a model compound to study macrolide synthesis and reactivity.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in specific chemical reactions.
Mechanism of Action
The mechanism of action of (4S,9S,10S)-9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-triene-2,8-dione involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to (4S,9S,10S)-9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-triene-2,8-dione include other macrolides and analogues, such as:
- (4S,8R)-8,16,18-Trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-2-one
- (4S,5R,6Z,9S,10S,12E)-9,10,18-trihydroxy-4,5-dimethyl-16-(3-methylsulfonylpropoxy)-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione
These compounds share similar structural features but differ in their functional groups and stereochemistry, which can lead to differences in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C19H26O7 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
(4S,9S,10S)-9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),15,17-triene-2,8-dione |
InChI |
InChI=1S/C19H26O7/c1-11-5-3-7-14(20)18(23)15(21)8-4-6-12-9-13(25-2)10-16(22)17(12)19(24)26-11/h9-11,15,18,21-23H,3-8H2,1-2H3/t11-,15-,18+/m0/s1 |
InChI Key |
QPIFMCLNACVAAT-GEWABHDNSA-N |
Isomeric SMILES |
C[C@H]1CCCC(=O)[C@H]([C@H](CCCC2=C(C(=CC(=C2)OC)O)C(=O)O1)O)O |
Canonical SMILES |
CC1CCCC(=O)C(C(CCCC2=C(C(=CC(=C2)OC)O)C(=O)O1)O)O |
Origin of Product |
United States |
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